molecular formula C22H27N5OS B2809953 2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide CAS No. 537703-84-7

2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide

Cat. No. B2809953
CAS RN: 537703-84-7
M. Wt: 409.55
InChI Key: HSDFMFIAMIOYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H27N5OS and its molecular weight is 409.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

1,2,4-Triazole derivatives have been extensively studied for their pharmacological potential. For instance, derivatives have been synthesized to investigate their anti-exudative, antimicrobial, and antiviral activities. The synthesis of these compounds often involves multi-step chemical reactions, aiming to explore their physical, chemical, and biological properties for potential therapeutic applications.

  • Anti-exudative Activity

    Research has shown that pyrolin derivatives of 1,2,4-triazole, similar in structure to the compound , exhibit significant anti-exudative properties. These properties were investigated in animal models, highlighting the compound's potential in reducing inflammation (Chalenko et al., 2019).

  • Antimicrobial and Antiviral Activities

    Novel triazole derivatives have been synthesized and evaluated for their growth inhibition against various bacterial and fungal pathogens. Furthermore, some derivatives have shown promising results in inhibiting mosquito larval growth, indicating their potential use in controlling vector-borne diseases (Kumara et al., 2015). Another study demonstrated the synthesis of triazole derivatives that were effective in reducing viral replication in cell cultures, showcasing their potential as antiviral agents (Wujec et al., 2011).

Chemical Synthesis and Characterization

The process of synthesizing triazole derivatives often requires careful selection of substrates and reaction conditions. These studies contribute to our understanding of the chemical behavior of triazole compounds and lay the groundwork for developing new drugs with improved efficacy and safety profiles.

  • Synthetic Methods: Various synthetic routes have been explored to obtain triazole derivatives, including the alkylation of triazole thiones and the condensation of amino groups with different electrophiles. These methods are crucial for introducing functional groups that may enhance the biological activity of the compounds (Panchal & Patel, 2011).

properties

IUPAC Name

2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5OS/c1-14-7-6-8-18(15(14)2)24-19(28)13-29-21-26-25-20(27(21)23)16-9-11-17(12-10-16)22(3,4)5/h6-12H,13,23H2,1-5H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDFMFIAMIOYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide

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